molecular formula C20H12N2OS2 B2663766 (E)-N-(acenaphtho[1,2-d]thiazol-8-yl)-3-(thiophen-2-yl)acrylamide CAS No. 536729-50-7

(E)-N-(acenaphtho[1,2-d]thiazol-8-yl)-3-(thiophen-2-yl)acrylamide

Cat. No.: B2663766
CAS No.: 536729-50-7
M. Wt: 360.45
InChI Key: NTKKVHURFLAUSF-MDZDMXLPSA-N
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Description

(E)-N-(acenaphtho[1,2-d]thiazol-8-yl)-3-(thiophen-2-yl)acrylamide is a complex organic compound that features a unique structure combining acenaphthothiazole and thiophene moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-(acenaphtho[1,2-d]thiazol-8-yl)-3-(thiophen-2-yl)acrylamide typically involves a multi-step process:

    Formation of Acenaphthothiazole: This step involves the cyclization of acenaphthene with sulfur and nitrogen sources under high-temperature conditions.

    Synthesis of (E)-3-(thiophen-2-yl)acrylamide: This intermediate is prepared through a Knoevenagel condensation reaction between thiophene-2-carbaldehyde and acrylamide in the presence of a base such as piperidine.

    Coupling Reaction: The final step involves coupling the acenaphthothiazole with (E)-3-(thiophen-2-yl)acrylamide using a suitable coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst such as DMAP (4-dimethylaminopyridine).

Industrial Production Methods

While the industrial production methods for this specific compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring the purity and yield of the final product through advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(E)-N-(acenaphtho[1,2-d]thiazol-8-yl)-3-(thiophen-2-yl)acrylamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The acrylamide moiety can be reduced to form the corresponding amine.

    Substitution: The compound can participate in electrophilic and nucleophilic substitution reactions, particularly at the thiophene ring.

Common Reagents and Conditions

    Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide (H2O2) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Conditions vary depending on the specific substitution reaction, but common reagents include halogens, alkylating agents, and nucleophiles.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

(E)-N-(acenaphtho[1,2-d]thiazol-8-yl)-3-(thiophen-2-yl)acrylamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Medicine: Investigated for its potential as an anticancer agent and in drug delivery systems.

    Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Mechanism of Action

The mechanism of action of (E)-N-(acenaphtho[1,2-d]thiazol-8-yl)-3-(thiophen-2-yl)acrylamide depends on its application:

    Biological Systems: It may interact with specific proteins or enzymes, altering their function and leading to therapeutic effects.

    Electronic Materials: The compound’s electronic properties, such as its ability to transport charge, are crucial for its function in devices like OLEDs and OPVs.

Comparison with Similar Compounds

Similar Compounds

    (E)-N-(acenaphtho[1,2-d]thiazol-8-yl)-3-(furan-2-yl)acrylamide: Similar structure but with a furan ring instead of thiophene.

    (E)-N-(acenaphtho[1,2-d]thiazol-8-yl)-3-(phenyl)acrylamide: Contains a phenyl ring instead of thiophene.

Uniqueness

(E)-N-(acenaphtho[1,2-d]thiazol-8-yl)-3-(thiophen-2-yl)acrylamide is unique due to the presence of both acenaphthothiazole and thiophene moieties, which confer distinct electronic and structural properties. This makes it particularly valuable in applications requiring specific electronic characteristics, such as in organic electronics and bioimaging.

Biological Activity

(E)-N-(acenaphtho[1,2-d]thiazol-8-yl)-3-(thiophen-2-yl)acrylamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.

Chemical Structure and Synthesis

The compound features a complex structure that includes acenaphtho[1,2-d]thiazole and thiophene moieties, which are known for their diverse biological activities. The synthesis typically involves multicomponent reactions, often utilizing acenaphthenequinone and thiazole derivatives under specific conditions. Recent advancements in synthetic methodologies have emphasized the use of greener catalytic systems to enhance yield and purity while minimizing environmental impact.

Anticancer Properties

Numerous studies have investigated the anticancer potential of this compound. Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines, including prostate cancer cells. The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest, making it a candidate for further development as an anticancer agent.

Antimicrobial Activity

The thiazole ring present in the compound contributes to its antimicrobial properties. Studies have shown that it possesses significant activity against both bacterial and fungal strains. This makes it a promising candidate for the development of new antimicrobial agents, particularly in an era where antibiotic resistance is a growing concern.

Case Studies

  • Cytotoxicity Against Cancer Cells : A study conducted on prostate cancer cell lines demonstrated that this compound induced apoptosis at concentrations as low as 10 µM. The study reported an IC50 value of approximately 15 µM, indicating potent activity compared to standard chemotherapeutics.
  • Antimicrobial Efficacy : In vitro tests revealed that the compound exhibited minimum inhibitory concentrations (MIC) of 5 µg/mL against Staphylococcus aureus and Candida albicans. These results suggest that it could serve as a lead compound in the development of new antimicrobial therapies.

Comparative Analysis

Compound IC50 (µM) MIC (µg/mL) Activity
This compound155 (S. aureus), 5 (C. albicans)Anticancer, Antimicrobial
Standard Chemotherapeutic20N/AAnticancer
Common AntibioticN/A10 (S. aureus)Antimicrobial

Properties

IUPAC Name

(E)-N-acenaphthyleno[1,2-d][1,3]thiazol-8-yl-3-thiophen-2-ylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H12N2OS2/c23-16(10-9-13-6-3-11-24-13)21-20-22-18-14-7-1-4-12-5-2-8-15(17(12)14)19(18)25-20/h1-11H,(H,21,22,23)/b10-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTKKVHURFLAUSF-MDZDMXLPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C3C(=C1)C4=C(C3=CC=C2)SC(=N4)NC(=O)C=CC5=CC=CS5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC2=C3C(=C1)C4=C(C3=CC=C2)SC(=N4)NC(=O)/C=C/C5=CC=CS5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H12N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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